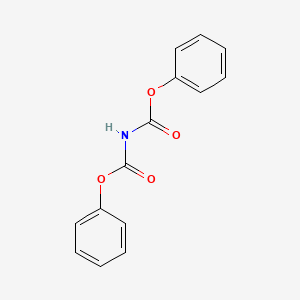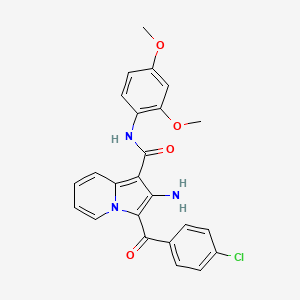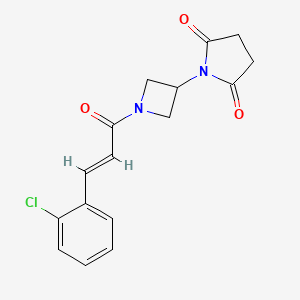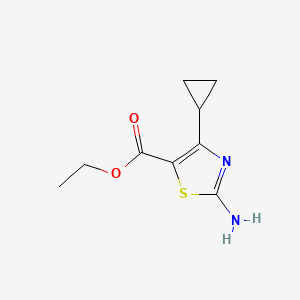
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C32H36N4O3S and its molecular weight is 556.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research efforts have been dedicated to developing novel synthetic routes for quinazoline derivatives, which are pivotal in the construction of complex molecular frameworks with potential biological activities. For instance, a study described the synthesis of quinazoline derivatives through reactions involving aldehydes and 2-aminobenzylamine, leading to the formation of tetrahydroquinazolines, which were further aromatized to yield quinazolines under specific conditions (J. V. Eynde et al., 1993).
Biological Activities and Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. A notable investigation synthesized a series of semicarbazide derivatives incorporating quinazoline and evaluated their in vitro antibacterial and antifungal properties. This study highlighted the potential of these compounds as antimicrobials against various human pathogenic microorganisms, indicating their significance in addressing antibiotic resistance (G. Saravanan et al., 2015).
Another research area focuses on the anti-inflammatory properties of quinazoline derivatives. A study synthesized a series of compounds and evaluated their anti-inflammatory activity, comparing them to phenylbutazone. This research identified specific compounds with potent anti-inflammatory effects, showcasing the therapeutic potential of quinazoline derivatives in treating inflammation-related conditions (S. K. Bhati, 2013).
Potential Therapeutic Applications
The search for novel cancer therapies has led to the exploration of quinazoline derivatives as anticancer agents. A study on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives evaluated their potential as alpha 1-adrenoceptor antagonists and their antihypertensive activity, providing insights into their mechanism of action and highlighting their potential in cancer treatment strategies (J. Bordner et al., 1988).
The exploration of histone deacetylase inhibitors has identified quinazoline derivatives as potential candidates for cancer treatment. A study synthesized novel selective inhibitors using quinazoline as the cap, demonstrating potent in vitro antiproliferative effects against a panel of cancer cell lines and suggesting the significant therapeutic potential of these compounds in oncology (Zhuang Yang et al., 2016).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAODKAFCSVREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)


![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)




![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)
